Norbinaltorphimine

In Vivo Pharmacology Pharmacokinetics Duration of Action

Norbinaltorphimine (nor-BNI, CAS 105618-26-6), a bivalent morphinan derivative synthesized as a naltrexone dimer, is the prototypical highly selective kappa-opioid receptor (KOR) antagonist. It exhibits high binding affinity for KOR (Ki values ranging from low nanomolar to sub-nanomolar across systems) and is characterized by a delayed onset, extremely prolonged duration of action in vivo—spanning days to weeks—making it an indispensable molecular probe for dissecting KOR-mediated physiology and behavior.

Molecular Formula C40H43N3O6
Molecular Weight 661.8 g/mol
CAS No. 105618-26-6
Cat. No. B1679850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorbinaltorphimine
CAS105618-26-6
Synonymsnor-binaltorphimine
nor-BNI
norbinaltorphimine
Molecular FormulaC40H43N3O6
Molecular Weight661.8 g/mol
Structural Identifiers
SMILESC1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C9C12CCN(C(C1(C8)O)CC1=C2C(=C(C=C1)O)O9)CC1CC1
InChIInChI=1S/C40H43N3O6/c44-25-7-5-21-13-27-39(46)15-23-24-16-40(47)28-14-22-6-8-26(45)34-30(22)38(40,10-12-43(28)18-20-3-4-20)36(49-34)32(24)41-31(23)35-37(39,29(21)33(25)48-35)9-11-42(27)17-19-1-2-19/h5-8,19-20,27-28,35-36,41,44-47H,1-4,9-18H2/t27-,28-,35+,36+,37+,38+,39-,40-/m1/s1
InChIKeyAPSUXPSYBJVPPS-YAUKWVCOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Norbinaltorphimine (nor-BNI, CAS 105618-26-6) – Definition, Class, and Baseline Characteristics for Scientific Procurement


Norbinaltorphimine (nor-BNI, CAS 105618-26-6), a bivalent morphinan derivative synthesized as a naltrexone dimer, is the prototypical highly selective kappa-opioid receptor (KOR) antagonist [1]. It exhibits high binding affinity for KOR (Ki values ranging from low nanomolar to sub-nanomolar across systems) and is characterized by a delayed onset, extremely prolonged duration of action in vivo—spanning days to weeks—making it an indispensable molecular probe for dissecting KOR-mediated physiology and behavior [2][3].

Why Nor-BNI Cannot Be Substituted with General Opioid Antagonists or Alternative KOR Ligands in Critical Assays


Substituting nor-BNI with non-selective opioid antagonists (e.g., naloxone, naltrexone) or even alternative KOR-selective ligands (e.g., GNTI, JDTic) introduces critical confounds that compromise experimental validity. While naloxone and naltrexone exhibit high affinity across mu, delta, and kappa opioid receptors, nor-BNI's unique bivalent structure confers a distinct selectivity fingerprint and, crucially, an unparalleled in vivo duration of KOR antagonism lasting weeks after a single dose [1][2]. Furthermore, emerging evidence reveals that different KOR antagonists possess divergent off-target profiles; for instance, GNTI acts as a functionally selective allosteric enhancer at α1A-adrenoceptors, an activity not observed for nor-BNI [3]. Therefore, the choice of antagonist directly dictates the interpretability of results, with nor-BNI remaining the benchmark for establishing long-term, selective KOR blockade with a well-characterized minimal off-target profile relative to its peers [3][4].

Quantitative Differentiation Evidence for Norbinaltorphimine (nor-BNI) Procurement and Experimental Design


In Vivo Duration of KOR Antagonism: nor-BNI vs. Naloxone

nor-BNI exhibits an exceptionally prolonged duration of action compared to the short-acting, non-selective opioid antagonist naloxone. In mice, a single subcutaneous administration of nor-BNI (30 mg/kg) results in detectable brain concentrations persisting for at least 21 days, which correlates with its sustained KOR antagonistic effects [1]. In contrast, naloxone (20 mg/kg) was undetectable in brain tissue after just 3 hours [2]. This pharmacokinetic disparity translates directly into a functional difference, with nor-BNI demonstrating sustained KOR antagonism for days to weeks following a single dose, whereas naloxone's effects are measured in minutes to hours [3].

In Vivo Pharmacology Pharmacokinetics Duration of Action Opioid Receptor Antagonism

Broad Selectivity Profiling: nor-BNI vs. GNTI and JDTic Off-Target Liability

A comprehensive screen against 46 non-opioid CNS targets revealed that nor-BNI has a cleaner off-target profile compared to other selective KOR antagonists like GNTI and JDTic. All three compounds showed low nanomolar affinity for the kappa-opioid receptor (KOR) with moderate selectivity over mu (MOR) and delta (DOR) receptors (3- to 44-fold) [1]. Critically, nor-BNI exhibited only weak binding to a single non-opioid target, the α2C-adrenoceptor (Ki = 630 nM), with no functional effect reported [2]. In contrast, GNTI was identified as a potent functionally-selective allosteric enhancer of the α1A-adrenoceptor (EC50 = 41 nM), and JDTic bound with high affinity to the noradrenaline transporter (NET, Ki = 54 nM) and the nociceptin/orphanin FQ peptide receptor (NOP, Ki = 12 nM) [2].

Receptor Binding Selectivity Profiling Off-Target Effects Allosteric Modulation

KOR Antagonist Potency and Selectivity: nor-BNI vs. GNTI in Functional Smooth Muscle Assays

In functional assays using smooth muscle preparations, nor-BNI serves as the prototypical KOR antagonist against which newer ligands are benchmarked. GNTI (5'-guanidinonaltrindole) was found to be 2-fold more potent and 6- to 10-fold more selective for the kappa-opioid receptor (KOR) than nor-BNI in these systems [1][2]. This quantitative comparison underscores that while nor-BNI is the established standard, GNTI offers enhanced selectivity in certain in vitro pharmacological models.

Functional Antagonism Smooth Muscle Pharmacology Kappa Opioid Receptor Structure-Activity Relationship

Binding Affinity Profile Across Opioid Receptor Subtypes: nor-BNI vs. Endogenous Targets

nor-BNI demonstrates a clear, quantifiable selectivity for the kappa-opioid receptor (KOR) over mu (MOR) and delta (DOR) opioid receptors in radioligand binding assays. In CHO cells expressing human opioid receptors, nor-BNI displays a Ki of 0.73 nM at MOR and 526 nM at DOR [1]. This translates to a KOR-over-MOR selectivity of approximately 278-fold, providing a quantitative basis for its classification as a KOR-selective antagonist in this expression system.

Receptor Binding Opioid Receptor Subtypes Selectivity Profile Binding Affinity

Validated Application Scenarios for Norbinaltorphimine (nor-BNI) Based on Quantitative Evidence


Chronic In Vivo Studies Requiring Sustained KOR Blockade (e.g., Addiction, Depression Models)

nor-BNI is the preferred KOR antagonist for long-term behavioral and physiological studies where repeated daily injections of short-acting antagonists are impractical or introduce confounds. Its unique pharmacokinetic profile, with brain persistence and functional KOR antagonism lasting over 3 weeks after a single dose in mice, makes it ideal for models of stress-induced relapse, depression, and chronic pain where the experimental endpoint requires sustained receptor silencing [1][2].

Investigations Requiring Minimal Off-Target Functional Interference on Noradrenergic and Other CNS Systems

In experimental designs where noradrenergic tone or NET function is a critical variable, nor-BNI is superior to alternative KOR antagonists like GNTI and JDTic. Comprehensive profiling demonstrates that nor-BNI lacks the potent α1A-adrenoceptor allosteric enhancement seen with GNTI (EC50 = 41 nM) and the high-affinity binding to NET (Ki = 54 nM) observed with JDTic, thereby reducing the risk of off-target functional effects that could confound data interpretation [3].

In Vitro Functional Pharmacology Benchmarking of Novel KOR Ligands

nor-BNI serves as the essential reference standard for characterizing the potency and selectivity of newly developed KOR ligands in functional assays. Its well-defined profile in smooth muscle preparations provides a quantitative baseline against which improvements (e.g., GNTI's 2x greater potency and 6-10x higher selectivity) can be precisely measured [4]. This makes nor-BNI an indispensable component of any SAR or pharmacological characterization study of KOR antagonists.

Dissecting KOR-Specific Signaling in Tissues with Mixed Opioid Receptor Populations

In complex tissue preparations or in vivo systems expressing multiple opioid receptor subtypes, nor-BNI's quantified selectivity profile is critical for accurate data interpretation. Its Ki values of 0.73 nM at MOR and 526 nM at DOR (in CHO cells) provide a quantitative selectivity margin, enabling researchers to confidently attribute effects to KOR blockade when used at appropriate concentrations [5]. This is essential for studies in pain pathways, gastrointestinal function, and neuroendocrine regulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Norbinaltorphimine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.